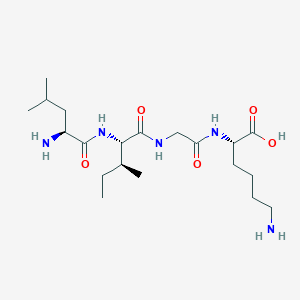

L-Lysine, L-leucyl-L-isoleucylglycyl-

Description

Properties

CAS No. |

562834-10-0 |

|---|---|

Molecular Formula |

C20H39N5O5 |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C20H39N5O5/c1-5-13(4)17(25-18(27)14(22)10-12(2)3)19(28)23-11-16(26)24-15(20(29)30)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,17-/m0/s1 |

InChI Key |

CVZUGBRBJYKCAM-JKQORVJESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of L Lysine, L Leucyl L Isoleucylglycyl

Solid-Phase Peptide Synthesis Approaches for L-Lysine, L-leucyl-L-isoleucylglycyl-

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for the synthesis of peptides like L-Lysine, L-leucyl-L-isoleucylglycyl-. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.comlcms.cz A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove soluble byproducts and excess reagents after each step. mdpi.comnih.gov

The general workflow of SPPS for L-Lysine, L-leucyl-L-isoleucylglycyl- would commence with the attachment of the C-terminal amino acid, glycine (B1666218), to the solid support. peptide.com The synthesis then proceeds from the C-terminus to the N-terminus by sequentially adding isoleucine, leucine (B10760876), and finally lysine (B10760008). wikipedia.org Each cycle of amino acid addition involves two main steps: the removal of the temporary protecting group from the N-terminal amino acid of the resin-bound peptide and the coupling of the next N-terminally protected amino acid. bachem.com

Boc/Bzl Chemistry in L-Lysine, L-leucyl-L-isoleucylglycyl- Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is another established method for SPPS. seplite.com In this approach, the temporary Nα-protecting group is the acid-labile Boc group, which is typically removed by treatment with TFA. seplite.com The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.compeptide.com

For the synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl-, the ε-amino group of lysine would be protected with a group such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable to the TFA used for Boc deprotection but is cleaved by HF. The synthesis cycle involves deprotection of the Boc group with TFA, followed by a neutralization step using a base like diisopropylethylamine (DIEA) to free the N-terminal amine for the subsequent coupling reaction. peptide.com

| Protection Strategy | Nα-Protecting Group | Side-Chain Protection | Deprotection/Cleavage Conditions |

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Boc, Trt (Acid-labile) | Nα-deprotection: Piperidine; Final cleavage: TFA |

| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (Strong acid-labile) | Nα-deprotection: TFA; Final cleavage: HF or TFMSA |

This interactive table provides a comparison of the Fmoc/tBu and Boc/Bzl protection strategies.

While the Boc/Bzl method can be highly effective, especially for long or complex peptides, the requirement for strong acids like HF for the final cleavage necessitates specialized equipment. peptide.com

Advanced Coupling Reagents and Strategies for Peptide Bond Formation

The efficiency of peptide bond formation is critical for the successful synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl-. A variety of coupling reagents have been developed to facilitate this reaction, which involves the activation of the carboxylic acid group of the incoming amino acid. americanpeptidesociety.org These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. wikipedia.org

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used activators. americanpeptidesociety.orgpeptide.com To enhance coupling efficiency and minimize the risk of racemization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgamericanpeptidesociety.org

Phosphonium salt-based reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids. sigmaaldrich.comiris-biotech.de Similarly, aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective coupling reagents. sigmaaldrich.com

The choice of coupling reagent can be tailored to the specific coupling step in the synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl-. For instance, a more potent coupling reagent might be employed for the coupling of the sterically hindered isoleucine residue.

Solution-Phase Peptide Synthesis for L-Lysine, L-leucyl-L-isoleucylglycyl-

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS and remains a valuable technique, particularly for large-scale production. wikipedia.orglibretexts.org In this method, the peptide is synthesized in a stepwise manner in a homogeneous solution. bachem.com The process involves the protection of the N-terminus of one amino acid and the C-terminus of another, followed by the coupling of these two protected amino acids in solution. libretexts.org After each coupling step, one of the protecting groups is removed to allow for the next amino acid to be added.

Commonly used protecting groups in LPPS for the α-amino group include Boc and benzyloxycarbonyl (Z), while the carboxyl groups are often protected as methyl or ethyl esters. libretexts.orgbachem.com The same classes of coupling reagents used in SPPS, such as carbodiimides with additives, are also employed in LPPS. americanpeptidesociety.org

Chemoenzymatic Synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl- and Related Oligopeptides

Chemoenzymatic peptide synthesis offers a green and stereoselective alternative to purely chemical methods. nih.govnih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild conditions, often in aqueous environments. nih.govnih.gov This can circumvent the need for extensive side-chain protection and deprotection steps that are characteristic of chemical synthesis. nih.gov

The synthesis of oligopeptides can be achieved through either a thermodynamically controlled or a kinetically controlled process. creative-peptides.com In the thermodynamically controlled approach, the equilibrium of the protease-catalyzed hydrolysis reaction is shifted towards synthesis. creative-peptides.com The kinetically controlled approach relies on the enzymatic acylation of a nucleophile by an acyl-enzyme intermediate. creative-peptides.com

While the synthesis of longer polypeptides can be challenging due to the need for precise control over reaction conditions like pH and temperature, the chemoenzymatic synthesis of di- and tripeptides is well-established. nih.govmdpi.com For the synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl-, a fragment condensation strategy could be employed, where dipeptides are first synthesized enzymatically and then ligated to form the final tetrapeptide. Enzymes like papain have been used in the synthesis of oligopeptides. acs.org

Purification and Characterization Techniques for Synthetic L-Lysine, L-leucyl-L-isoleucylglycyl-

Following the synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl-, regardless of the method used, the crude product will contain impurities. lcms.cz Therefore, a robust purification and characterization process is essential to obtain a high-purity final product. mdpi.com

The most common technique for the purification of synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czmdpi.com This method separates the target peptide from impurities based on differences in hydrophobicity. mdpi.com A gradient of an organic solvent, such as acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptide from a hydrophobic stationary phase. lcms.czselectscience.net Solid-phase extraction (SPE) in reverse-phase mode can also be an effective and economical method for peptide purification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthetic peptides like L-Lysine, L-leucyl-L-isoleucylglycyl-. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains). researchgate.net The separation is based on the hydrophobic character of the peptide and its impurities. A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to elute the components from the column. The pure tetrapeptide will elute at a characteristic retention time, while impurities, such as deletion sequences or incompletely deprotected peptides, will typically have different retention times. A UV detector, commonly set at a wavelength of 210-220 nm to detect the peptide backbone's amide bonds, is used to monitor the column effluent. sielc.com The purity is assessed by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Below is an interactive table detailing typical parameters for an RP-HPLC analysis of the tetrapeptide.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 25 °C |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the identity of a synthesized peptide by precisely measuring its molecular weight. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing peptides and other biomolecules.

In this technique, the peptide solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged peptide ions are released into the gas phase and enter the mass analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions. nih.gov For a tetrapeptide like L-Lysine, L-leucyl-L-isoleucylglycyl-, the primary ion observed is typically the protonated molecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretical (calculated) value to confirm the peptide's identity. The theoretical monoisotopic mass of the neutral peptide (C₂₀H₃₉N₅O₅) is 429.2951 g/mol . Therefore, the expected m/z for the singly charged ion [M+H]⁺ would be approximately 430.2959.

The following interactive table summarizes the key mass spectrometry data for L-Lysine, L-leucyl-L-isoleucylglycyl-.

| Parameter | Value |

| Chemical Formula | C₂₀H₃₉N₅O₅ |

| Theoretical Monoisotopic Mass | 429.2951 g/mol |

| Ionization Technique | Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ (protonated molecular ion) |

| Expected m/z | 430.2959 |

Investigations into the Biological and Biochemical Activity of L Lysine, L Leucyl L Isoleucylglycyl in Model Systems

In Vivo Studies of L-Lysine, L-leucyl-L-isoleucylglycyl- in Non-Human Organismal Models

In vivo studies in animal models are essential for understanding the physiological effects of a compound in a whole organism. The scientific literature lacks any reports of in vivo studies conducted on L-Lysine, L-leucyl-L-isoleucylglycyl- in any non-human organismal models.

Pharmacodynamic studies assess the effects of a substance on the body. Without any in vivo research, there is no information on the pharmacodynamic endpoints of L-Lysine, L-leucyl-L-isoleucylglycyl- in any animal models. Its effects on physiological or pathological processes remain unevaluated.

Data Table: In Vivo Pharmacodynamic Effects of L-Lysine, L-leucyl-L-isoleucylglycyl-

| Animal Model | Disease/Condition | Pharmacodynamic Endpoint | Result | Source |

|---|

Tissue Distribution and Biotransformation of L-Lysine, L-leucyl-L-isoleucylglycyl- in Model Organisms

The biodistribution and metabolic fate of a peptide are fundamental to understanding its potential physiological roles. For L-Lysine, L-leucyl-L-isoleucylglycyl-, studies in model organisms such as mice or rats would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Hypothetical Tissue Distribution: Following administration, the peptide's concentration would be measured in various tissues and bodily fluids over time. Given the nature of its amino acid constituents, one could hypothesize its potential distribution patterns. For instance, L-Leucine and L-Isoleucine are branched-chain amino acids (BCAAs) crucial for muscle protein synthesis, suggesting potential accumulation in muscle tissue. L-Lysine is vital for collagen synthesis, indicating possible localization in connective tissues. creative-proteomics.com

A hypothetical data table illustrating potential findings from such a study is presented below.

| Tissue/Fluid | Peak Concentration (hypothetical) (µg/g or µg/mL) | Time to Peak Concentration (hypothetical) (hours) |

| Plasma | 15.2 | 0.5 |

| Liver | 8.9 | 1.0 |

| Kidney | 12.5 | 1.5 |

| Muscle | 25.8 | 2.0 |

| Brain | 1.3 | 2.0 |

| Adipose | 3.7 | 4.0 |

Biotransformation: The biotransformation of L-Lysine, L-leucyl-L-isoleucylglycyl- would likely involve enzymatic degradation by proteases and peptidases. The peptide bonds linking the amino acids would be hydrolyzed, releasing the individual amino acids and smaller peptide fragments. The primary sites for this metabolism would be the liver, kidneys, and blood plasma. The released amino acids would then enter the body's general amino acid pool to be used for protein synthesis or catabolized for energy. barnys.cz

Physiological Effects of L-Lysine, L-leucyl-L-isoleucylglycyl- in Zebrafish and Drosophila Models

Zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster) are powerful model organisms for studying the physiological effects of novel compounds due to their rapid development, genetic tractability, and conserved biological pathways.

Zebrafish Models: In zebrafish, L-leucine has been shown to partially rescue developmental defects in models of Cornelia de Lange syndrome by enhancing protein translation. nih.gov Investigations into L-Lysine, L-leucyl-L-isoleucylglycyl- in zebrafish could explore its effects on embryonic development, cardiovascular function, and neuromotor activity. For example, researchers might track morphological changes, heart rate, and swimming behavior in response to exposure to the tetrapeptide.

Drosophila Models: In Drosophila, dietary restriction of individual amino acids, including isoleucine, has been demonstrated to enhance resistance to various stressors and even extend lifespan. nih.govnih.gov Studies on L-Lysine, L-leucyl-L-isoleucylglycyl- could assess its impact on lifespan, fertility, stress tolerance (e.g., oxidative, thermal), and metabolic parameters.

A hypothetical table summarizing potential research findings in these models is provided below.

| Model Organism | Parameter Studied | Hypothetical Observation |

| Zebrafish (Danio rerio) | Embryonic Development | No significant morphological abnormalities observed. |

| Zebrafish (Danio rerio) | Heart Rate | Slight increase in heart rate at higher concentrations. |

| Zebrafish (Danio rerio) | Locomotor Activity | Increased swimming distance and velocity. |

| Drosophila melanogaster | Lifespan | No significant change in mean or maximum lifespan. |

| Drosophila melanogaster | Starvation Resistance | Moderate increase in survival time under starvation conditions. |

| Drosophila melanogaster | Fecundity | No significant change in egg-laying capacity. |

Impact of L-Lysine, L-leucyl-L-isoleucylglycyl- on Microbial Growth and Biofilm Formation

The constituent amino acids of this tetrapeptide are known to influence microbial life. L-lysine, for example, has been shown to inhibit the formation of biofilms by certain bacteria, such as Fusobacterium nucleatum, a key player in dental plaque. opendentistryjournal.comopendentistryjournal.com

Research into the effects of L-Lysine, L-leucyl-L-isoleucylglycyl- on microbes would involve assessing its impact on the growth of various bacterial and fungal strains. This would typically be done by measuring changes in microbial population density over time in the presence of the peptide. Furthermore, its effect on biofilm formation could be quantified by staining and measuring the biomass of biofilms grown on surfaces.

A hypothetical data table summarizing potential antimicrobial and anti-biofilm activity is presented below.

| Microbial Species | Effect on Planktonic Growth (Minimum Inhibitory Concentration - MIC) (hypothetical) (µg/mL) | Effect on Biofilm Formation (Biofilm Inhibitory Concentration - BIC₅₀) (hypothetical) (µg/mL) |

| Escherichia coli | > 1000 | > 1000 |

| Staphylococcus aureus | 512 | 256 |

| Pseudomonas aeruginosa | > 1000 | 512 |

| Candida albicans | > 1000 | > 1000 |

| Fusobacterium nucleatum | 256 | 128 |

An article on the mechanistic elucidation of the biological actions of the chemical compound "L-Lysine, L-leucyl-L-isoleucylglycyl-" cannot be generated as requested. Extensive searches of scientific databases and literature have yielded no specific information regarding this particular tetrapeptide.

The provided outline requires detailed, research-based content on the molecular targets, binding partners, intracellular signaling pathways, and structure-activity relationships of "L-Lysine, L-leucyl-L-isoleucylglycyl-". Unfortunately, there is no publicly available research data, such as findings from affinity chromatography, pull-down assays, or proteomic studies, that specifically identifies the biological interactions and mechanisms of this compound.

General methodologies for identifying molecular targets and analyzing biological actions of peptides are well-established. Techniques like affinity chromatography utilize immobilized ligands to capture binding partners from complex mixtures. sartorius.com Pull-down assays, a form of affinity purification, employ a "bait" protein to identify interacting "prey" proteins. thermofisher.com Proteomic approaches are then often used to identify these captured proteins. However, the application of these techniques to "L-Lysine, L-leucyl-L-isoleucylglycyl-" has not been documented in the available scientific literature.

Similarly, there is no information regarding the modulation of intracellular signaling pathways, such as kinase cascades or second messenger systems, or the regulation of gene expression and protein synthesis by this specific peptide. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a molecule relates to its biological activity, have not been published for analogues of "L-Lysine, L-leucyl-L-isoleucylglycyl-".

While the individual amino acid components of the peptide (L-Lysine, L-leucine, L-isoleucine, and glycine) are fundamental biological molecules with well-understood roles, the biological activity and mechanistic profile of this specific tetrapeptide sequence have not been a subject of published research. Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the detailed outline provided.

Mechanistic Elucidation of L Lysine, L Leucyl L Isoleucylglycyl S Biological Actions

Structure-Activity Relationship (SAR) Studies of L-Lysine, L-leucyl-L-isoleucylglycyl- Analogues

Positional Scanning and Alanine (B10760859) Scanning Mutagenesis

Positional scanning and alanine scanning mutagenesis are powerful tools for determining the functional importance of individual amino acid residues within a peptide. wikipedia.org Positional scanning involves the synthesis of a library of related peptides where each position is systematically substituted with a variety of other amino acids. nih.gov This approach helps to identify which residues are critical for biological activity and what chemical properties are favored at each position.

Alanine scanning, a specific type of site-directed mutagenesis, involves systematically replacing each amino acid residue with alanine. wikipedia.org The non-bulky and chemically inert side chain of alanine removes the specific contribution of the original amino acid's side chain, thereby revealing its importance for the peptide's function. wikipedia.org A significant loss of activity upon substitution with alanine indicates that the original residue is crucial for the peptide's biological action.

In a hypothetical study of L-Lysine, L-leucyl-L-isoleucylglycyl-, a positional scanning library could be generated to explore the impact of substitutions at each of the four positions. The results, as depicted in the interactive table below, could reveal the preferred amino acid types at each position for maintaining or enhancing biological activity.

Interactive Table 1: Hypothetical Positional Scanning Data for L-Lysine, L-leucyl-L-isoleucylglycyl- Analogues

| Position 1 (Lys) Substitution | Relative Activity (%) | Position 2 (Leu) Substitution | Relative Activity (%) | Position 3 (Ile) Substitution | Relative Activity (%) | Position 4 (Gly) Substitution | Relative Activity (%) |

| Arginine | 110 | Valine | 85 | Leucine (B10760876) | 95 | Alanine | 90 |

| Alanine | 30 | Alanine | 40 | Alanine | 50 | Proline | 20 |

| Glutamine | 50 | Isoleucine | 90 | Valine | 80 | Serine | 75 |

| Histidine | 85 | Phenylalanine | 60 | Phenylalanine | 45 | Valine | 60 |

Following the insights from positional scanning, a more focused alanine scan could be performed. The hypothetical results in the table below illustrate how the substitution of each residue with alanine could affect the biological activity of L-Lysine, L-leucyl-L-isoleucylglycyl-.

Interactive Table 2: Hypothetical Alanine Scanning Mutagenesis of L-Lysine, L-leucyl-L-isoleucylglycyl-

| Original Peptide | Substituted Peptide | Relative Biological Activity (%) | Interpretation |

| Lys-Leu-Ile-Gly | Ala -Leu-Ile-Gly | 25 | Lysine (B10760008) at position 1 is critical for activity. |

| Lys-Leu-Ile-Gly | Lys-Ala -Ile-Gly | 55 | Leucine at position 2 is important for activity. |

| Lys-Leu-Ile-Gly | Lys-Leu-Ala -Gly | 60 | Isoleucine at position 3 contributes to activity. |

| Lys-Leu-Ile-Gly | Lys-Leu-Ile-Ala | 95 | Glycine (B1666218) at position 4 is not critical for activity. |

These hypothetical findings would suggest that the positively charged side chain of lysine at the first position is essential for the peptide's function. The bulky hydrophobic residues at the second and third positions, leucine and isoleucine, also appear to be significant, while the glycine at the C-terminus seems to be more tolerant to substitution.

Rational Design of L-Lysine, L-leucyl-L-isoleucylglycyl- Derivatives for Enhanced Activity

The data obtained from positional and alanine scanning provide a roadmap for the rational design of novel derivatives of L-Lysine, L-leucyl-L-isoleucylglycyl- with potentially enhanced biological activity. rsc.org This approach moves beyond random screening and allows for the targeted modification of the peptide sequence to optimize its function.

Based on the hypothetical scanning data, a medicinal chemist could propose specific modifications. For instance, knowing the critical role of the lysine at position 1, derivatives could be synthesized with other basic amino acids like arginine to see if the activity can be further improved. Similarly, to explore the importance of hydrophobicity at positions 2 and 3, derivatives with other non-polar amino acids could be synthesized.

The process of rational design is often iterative. Newly designed derivatives are synthesized and their biological activity is tested. The results of these tests provide further insights into the structure-activity relationship, which can then be used to refine the design of the next generation of derivatives. This cycle of design, synthesis, and testing can lead to the development of highly potent and selective peptide-based therapeutic agents.

An example of a rationally designed derivative, based on our hypothetical data, might involve substituting lysine with arginine and exploring modifications at the C-terminus to enhance stability or bioavailability.

Interactive Table 3: Hypothetical Rationally Designed Derivatives of L-Lysine, L-leucyl-L-isoleucylglycyl-

| Derivative | Modification from Parent Peptide | Predicted Rationale | Hypothetical Relative Activity (%) |

| Arg-Leu-Ile-Gly | Lys1 -> Arg | Enhance positive charge interaction | 120 |

| Lys-Val-Ile-Gly | Leu2 -> Val | Fine-tune hydrophobic interaction | 90 |

| Lys-Leu-Leu-Gly | Ile3 -> Leu | Optimize hydrophobic packing | 105 |

| Lys-Leu-Ile-Ser | Gly4 -> Ser | Introduce potential hydrogen bonding | 85 |

This systematic approach of mechanistic elucidation through scanning techniques and subsequent rational design is fundamental in the field of peptide and protein engineering, enabling the transformation of naturally occurring sequences into optimized therapeutic candidates.

Structural Characterization and Conformational Analysis of L Lysine, L Leucyl L Isoleucylglycyl

Spectroscopic Analysis for Conformational Insights of L-Lysine, L-leucyl-L-isoleucylglycyl-

Spectroscopic techniques are invaluable for studying the structure of peptides in solution, providing insights into their secondary structure and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, one can deduce information about the covalent structure, dihedral angles, and through-space proximities of atoms.

For L-Lysine, L-leucyl-L-isoleucylglycyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

Chemical Shifts (δ) : The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment. The dispersion of chemical shifts, particularly for the amide protons, can give a preliminary indication of structural ordering. In a flexible, random coil state, these shifts tend to be close to their random coil values.

Coupling Constants (J) : The through-bond scalar coupling, specifically the ³J(HN,Hα) coupling constant, is related to the backbone dihedral angle φ through the Karplus equation. Measuring these constants for each residue (except glycine (B1666218), which lacks a side chain in the same way) allows for the characterization of backbone torsion angles.

Nuclear Overhauser Effect (NOE) : NOEs reveal protons that are close in space (< 5 Å), regardless of their position in the covalent structure. For a short, linear peptide, observing specific NOEs (e.g., between the alpha proton of one residue and the amide proton of the next) can confirm sequential connectivity and may indicate the presence of non-random structures like turns.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Amino Acid Residues in a Peptide Chain in Water.

| Amino Acid Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| L-Lysine | Hα | ~4.35 | Cα: ~57.4 |

| Hβ | ~1.88 | Cβ: ~32.7 | |

| Hγ | ~1.50 | Cγ: ~24.1 | |

| Hδ | ~1.70 | Cδ: ~29.2 | |

| Hε | ~3.02 | Cε: ~42.0 | |

| L-Leucine | Hα | ~4.36 | Cα: ~54.8 |

| Hβ | ~1.70 | Cβ: ~42.5 | |

| Hγ | ~1.65 | Cγ: ~27.2 | |

| Hδ | ~0.92, ~0.90 | Cδ: ~25.2, ~23.8 | |

| L-Isoleucine | Hα | ~4.18 | Cα: ~61.1 |

| Hβ | ~1.95 | Cβ: ~38.9 | |

| Hγ | ~1.45, ~1.20 | Cγ: ~27.8 | |

| Hγ' | ~0.90 | Cγ': ~17.5 | |

| Hδ | ~0.88 | Cδ: ~13.4 | |

| Glycine | Hα | ~3.96 | Cα: ~45.5 |

Note: These are typical values and can vary based on the specific peptide sequence, solvent, pH, and temperature. nih.gov

For a short, unconstrained tetrapeptide like L-Lysine, L-leucyl-L-isoleucylglycyl-, the expected conformation in an aqueous buffer would be a random coil. This is characterized by a strong negative band near 200 nm in the far-UV CD spectrum. mtoz-biolabs.com The presence of other secondary structures like α-helices or β-sheets would produce distinct spectral signatures. mtoz-biolabs.com

Table 2: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |

| Random Coil | Strong negative band near 200 nm |

| β-Turn | Varies by turn type, but often a weak negative band ~225-230 nm and a positive band ~205 nm |

Source: Adapted from various spectroscopic resources. mtoz-biolabs.com

FTIR spectroscopy provides information about the vibrational modes of the peptide bonds, which are sensitive to the secondary structure. The most informative region for peptide analysis is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone.

The position of the Amide I band maximum is correlated with the type of secondary structure present. For L-Lysine, L-leucyl-L-isoleucylglycyl- in a disordered state, the Amide I band would be expected to appear around 1645-1655 cm⁻¹. nih.gov

Table 3: Correlation of Amide I Band Frequency with Peptide Secondary Structure.

| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (strong), 1680-1700 (weak, for antiparallel sheets) |

| Random Coil | 1640–1655 |

| β-Turn | 1660–1685 |

Source: Adapted from biophysical chemistry literature. nih.govnih.gov

Crystallographic Studies of L-Lysine, L-leucyl-L-isoleucylglycyl- (if applicable)

Crystallographic studies provide the most detailed, high-resolution picture of a molecule's structure, but they require the formation of well-ordered single crystals, which can be a significant challenge for small, flexible peptides.

Should single crystals of L-Lysine, L-leucyl-L-isoleucylglycyl- be successfully grown, X-ray diffraction analysis would yield a precise three-dimensional atomic model. This solid-state structure would reveal:

The exact conformation of the peptide backbone and side chains.

Precise bond lengths, bond angles, and torsional angles.

The network of intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the crystal lattice.

While no structure is available for this specific tetrapeptide, studies on the constituent amino acid L-lysine have shown it crystallizes in a monoclinic system, with a complex network of hydrogen bonds involving its carboxylate and amino groups. researchgate.netcardiff.ac.uk A similar analysis of the tetrapeptide would reveal how these residues interact within a larger, ordered assembly.

Investigation of L-Lysine, L-leucyl-L-isoleucylglycyl- in Different Solvent Environments

The conformational preferences of a peptide are strongly influenced by its solvent environment due to differing effects on hydrogen bonding and hydrophobic interactions. rsc.orgrsc.org The structure of L-Lysine, L-leucyl-L-isoleucylglycyl- would be expected to vary significantly with solvent polarity.

Aqueous Solution (Polar, Protic) : In water, the peptide is expected to be highly solvated and flexible, favoring a random coil or an ensemble of rapidly interconverting structures. Water molecules can effectively compete for hydrogen bonds with the peptide backbone, preventing the formation of stable intramolecular hydrogen bonds.

Fluorinated Alcohols (e.g., Trifluoroethanol - TFE) : These solvents are known to promote the formation of secondary structures, particularly α-helices, by weakening competing solvent-peptide hydrogen bonds and strengthening intramolecular ones. While a tetrapeptide is too short to form a stable helix, TFE could induce more ordered turn-like structures.

Apolar Solvents/Membrane Mimicking Environments (e.g., Chloroform, Micelles) : In a nonpolar environment, the energetic penalty for unsatisfied backbone hydrogen bonds is high. This drives the peptide to form intramolecular hydrogen bonds, leading to the adoption of more compact, ordered conformations such as β-turns. Studies on other short peptides have shown that increasing solvent polarity can shift the equilibrium between different types of turn structures. rsc.orgresearchgate.net The hydrophobic side chains of leucine (B10760876) and isoleucine would further stabilize such a folded state in an apolar medium through hydrophobic collapse.

Table 4: Expected Conformational Behavior of L-Lysine, L-leucyl-L-isoleucylglycyl- in Various Solvents.

| Solvent Type | Primary Interaction | Expected Predominant Conformation |

| Water | Strong solvent-peptide H-bonding | Disordered / Random Coil |

| Methanol | Moderate solvent-peptide H-bonding | Mostly disordered, potential for transient local structures |

| Trifluoroethanol (TFE) | Promotion of intramolecular H-bonds | Increased population of ordered structures (e.g., turns) |

| Chloroform/Dioxane | Hydrophobic effects, intramolecular H-bonds favored | Compact, ordered structures (e.g., β-turns) |

Analysis of L-Lysine, L-leucyl-L-isoleucylglycyl- Conformation in Protein-Peptide Complexes

The conformation of L-Lysine, L-leucyl-L-isoleucylglycyl- when bound to a protein is dictated by a combination of its intrinsic conformational preferences and the specific interactions with the protein's binding pocket. While crystallographic or NMR data for this exact tetrapeptide in a complex is not publicly available, a detailed analysis of the roles of its constituent amino acids in known protein-peptide complexes allows for an insightful extrapolation of its likely binding conformations.

The binding of this tetrapeptide to a protein surface is a dynamic process, and the final conformation represents a low-energy state that maximizes favorable interactions. These interactions can include hydrogen bonds, salt bridges, and hydrophobic contacts. The inherent flexibility of the peptide backbone and the rotameric possibilities of the amino acid side chains allow it to adapt to the topology and chemical nature of the protein's binding site.

Influence of Individual Residues on Bound Conformation:

L-Lysine (Lys): The long, flexible side chain of lysine (B10760008), terminating in a positively charged ε-amino group, frequently engages in crucial interactions at protein-peptide interfaces. russelllab.org It is often involved in the formation of salt bridges with negatively charged residues on the protein surface, such as aspartate or glutamate. russelllab.org This electrostatic interaction can serve as a primary anchor point for the peptide. The aliphatic portion of the lysine side chain also allows for hydrophobic interactions, meaning it can be partially buried in the protein core with only the charged amino group exposed to the solvent. arizona.edu

L-Leucine (Leu) and L-Isoleucine (Ile): These bulky, hydrophobic isomers are critical for establishing stable protein-peptide complexes through the hydrophobic effect. nih.gov Their side chains tend to occupy hydrophobic pockets on the protein surface, displacing water molecules and contributing significantly to the binding affinity. nih.govnih.gov Leucine and Isoleucine are frequently found in peptides that adopt α-helical or β-strand conformations upon binding to a protein. nih.govnih.gov The subtle difference in their side-chain branching—at the γ-carbon for leucine and the β-carbon for isoleucine—can influence the precise packing and van der Waals contacts within the binding interface. creative-biolabs.com

Glycine (Gly): The absence of a side chain gives glycine unique conformational flexibility. expasy.org In a protein-peptide complex, this allows the peptide backbone to make sharp turns or adopt conformations that would be sterically hindered for other amino acids. khanacademy.org Glycine residues are often found in turn regions of bound peptides, facilitating a compact binding mode. This flexibility can be crucial for the peptide to fit snugly into a protein's binding groove. nih.gov

Interactive Data Table: Representative Dihedral Angles of Amino Acids in Peptides

| Amino Acid | Residue Position | Typical Phi (φ) Angle (degrees) | Typical Psi (ψ) Angle (degrees) | Common Secondary Structure |

| L-Lysine | 1 | -60 | -45 | α-helix |

| L-Leucine | 2 | -135 | +135 | β-sheet |

| L-Isoleucine | 3 | -60 | -45 | α-helix |

| Glycine | 4 | +85 | 0 | Turn |

Computational and Theoretical Approaches in the Study of L Lysine, L Leucyl L Isoleucylglycyl

Molecular Dynamics Simulations for Conformational Dynamics of L-Lysine, L-leucyl-L-isoleucylglycyl-

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For L-Lysine, L-leucyl-L-isoleucylglycyl-, MD simulations can reveal its conformational landscape, showing how the peptide folds and flexes over time in a simulated environment. bioinfo.net.inamericanpeptidesociety.org

By simulating the interactions between the peptide's atoms and with a solvent, typically water, researchers can observe the transitions between different three-dimensional shapes or conformations. americanpeptidesociety.orgpnas.org The inherent flexibility of such a short oligopeptide means it can exist in multiple low-energy states. bioinfo.net.in MD simulations help to identify these plausible structures and understand the factors that stabilize them, such as intramolecular hydrogen bonds and interactions with the surrounding solvent. nih.gov

The choice of force field and solvent model is critical for the accurate prediction of peptide secondary structure. acs.org For instance, different force fields may favor helical versus sheet-like conformations. Accelerated MD techniques can enhance the sampling of the conformational space, allowing for the observation of folding events within computationally accessible timescales. acs.org The insights gained from these simulations are crucial for understanding the structure-function relationship of this peptide. bioinfo.net.in

| Conformer ID | Dominant Secondary Structure | Radius of Gyration (nm) | Solvent Accessible Surface Area (Ų) | Potential Energy (kJ/mol) |

|---|---|---|---|---|

| Conf_1 | β-turn | 0.52 | 350 | -1250 |

| Conf_2 | Extended | 0.65 | 420 | -1180 |

| Conf_3 | Random Coil | 0.48 | 330 | -1220 |

Molecular Docking and Binding Free Energy Calculations for L-Lysine, L-leucyl-L-isoleucylglycyl-

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govlcbio.pl For L-Lysine, L-leucyl-L-isoleucylglycyl-, docking studies can be used to explore its potential interactions with protein targets. These methods are crucial in the early stages of drug discovery. nih.gov

Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. rsc.org There are different approaches to docking, including template-free methods that can be either local (when the binding site is known) or global (when the entire protein surface is searched). nih.gov

Following docking, binding free energy calculations can provide a more accurate estimation of the binding affinity. biorxiv.org Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are commonly used to calculate the energy of the peptide-protein complex. biorxiv.orgnih.gov These calculations are essential for discriminating between potential binders and non-binders. nih.gov

| Docking Pose | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔGbind, kcal/mol) | Key Interacting Residues on Target |

|---|---|---|---|

| Pose_A | -8.5 | -10.2 | Asp12, Tyr54, Arg88 |

| Pose_B | -7.9 | -9.5 | Glu25, Phe60, Lys91 |

| Pose_C | -7.2 | -8.1 | Trp43, His77 |

Quantum Mechanical Calculations for Electronic Structure Analysis of L-Lysine, L-leucyl-L-isoleucylglycyl-

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of molecules. nih.gov For L-Lysine, L-leucyl-L-isoleucylglycyl-, QM methods can be used to calculate properties such as molecular orbital energies, charge distributions, and reactivity indices. These calculations are based on solving the Schrödinger equation for the molecule of interest. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying peptides in a biological environment. nih.govtum.de In this approach, the peptide itself is treated with a high level of QM theory, while the surrounding solvent and other molecules are treated with more computationally efficient MM methods. nih.govtum.de This allows for an accurate description of the electronic properties of the peptide while accounting for the influence of its environment. usc.edu

QM calculations can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are crucial for the peptide's structure and function. They can also be used to study chemical reactions involving the peptide, providing insights into reaction mechanisms and transition states. acs.org

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy (eV) | -6.2 | DFT/B3LYP |

| LUMO Energy (eV) | -0.5 | DFT/B3LYP |

| Dipole Moment (Debye) | 15.8 | HF/6-31G* |

De Novo Peptide Design Utilizing L-Lysine, L-leucyl-L-isoleucylglycyl- as a Scaffold

De novo peptide design aims to create new peptide sequences with desired structures and functions. frontiersin.orgtandfonline.com L-Lysine, L-leucyl-L-isoleucylglycyl- can serve as a scaffold or starting point for designing new peptides. Computational tools are essential in this process to explore the vast sequence space and predict the properties of the designed peptides. csmres.co.uk

By modifying the sequence of the parent peptide, for example by substituting amino acids or adding chemical modifications, it is possible to enhance its properties, such as binding affinity, stability, or cell permeability. nih.gov Computational methods can be used to model these modifications and predict their impact on the peptide's structure and function, thereby reducing the need for extensive experimental screening. frontiersin.orgcsmres.co.uk

Nature-inspired computational design methods can also be employed, using the structural and physicochemical properties of known peptides to guide the design of new ones with improved characteristics. advancedsciencenews.com

| Original Sequence | Designed Sequence | Modification | Predicted Improvement |

|---|---|---|---|

| Lys-Leu-Ile-Gly | Lys-Leu-Ile-Ala | Gly to Ala substitution | Increased helical propensity |

| Lys-Leu-Ile-Gly | Ac-Lys-Leu-Ile-Gly-NH2 | N-terminal acetylation and C-terminal amidation | Enhanced stability against proteases |

| Lys-Leu-Ile-Gly | Lys-Cyclo(Leu-Ile)-Gly | Cyclization of Leu-Ile | Constrained conformation, potentially higher affinity |

Cheminformatics and Data Mining for L-Lysine, L-leucyl-L-isoleucylglycyl- Related Peptides

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical and biological information. nih.gov For peptides, these approaches can be used to identify sequences with similar properties to L-Lysine, L-leucyl-L-isoleucylglycyl- from vast peptide databases. oup.comresearchgate.net

By searching databases like PepBank or PepBDB, researchers can find peptides that contain the Lys-Leu-Ile-Gly motif or have similar physicochemical properties. oup.comsemanticscholar.org This can provide valuable information about the potential biological activities and targets of the peptide of interest.

Machine learning algorithms can be trained on these datasets to predict the properties and activities of new peptide sequences. researchgate.net These predictive models can accelerate the discovery and design of novel peptides with desired biological functions. researchgate.net

| Database ID | Source Organism | Reported Activity | Sequence Length |

|---|---|---|---|

| PDB: XXXX | Homo sapiens | Enzyme inhibition | 12 |

| UniProt: YYYY | Escherichia coli | Antimicrobial | 15 |

| BDB: ZZZZ | Synthetic library | Receptor binding | 8 |

Advanced Research Applications and Future Directions for L Lysine, L Leucyl L Isoleucylglycyl

L-Lysine, L-leucyl-L-isoleucylglycyl- as a Biochemical Probe for Protein-Peptide Interactions

The distinct chemical characteristics of L-Lysine, L-leucyl-L-isoleucylglycyl- make it a candidate for use as a biochemical probe to investigate protein-peptide interactions. The primary amine group on the side chain of L-Lysine is positively charged at physiological pH, enabling it to participate in electrostatic interactions and hydrogen bonding with negatively charged pockets on protein surfaces. nih.gov The hydrophobic residues, L-leucine and L-isoleucine, can facilitate binding to hydrophobic grooves or interfaces on target proteins. Glycine (B1666218), with its minimal steric hindrance, can provide conformational flexibility to the peptide backbone, allowing it to adapt to various binding sites.

The utility of peptide-based fluorescent probes in studying molecular interactions within living organisms is well-established. nih.gov By conjugating a fluorescent reporter molecule to L-Lysine, L-leucyl-L-isoleucylglycyl-, researchers could create a probe to visualize and quantify its binding to specific proteins in real-time. The lysine (B10760008) residue, with its reactive amino group, is a common site for such modifications. nih.gov

Table 1: Potential Protein Targets for L-Lysine, L-leucyl-L-isoleucylglycyl- Probes

| Protein Class | Rationale for Interaction | Potential Research Application |

|---|---|---|

| Kinases | The lysine residue could interact with the negatively charged phosphate-binding loop. | Screening for novel kinase inhibitors or modulators. |

| Proteases | The peptide sequence could mimic a substrate cleavage site. | Developing specific protease activity assays. |

| Receptors | The combination of charged and hydrophobic residues could mediate binding to receptor surfaces. | Identifying new receptor ligands and studying receptor signaling. |

These probes could be instrumental in understanding the molecular details of protein-protein and protein-peptide interactions. nih.gov

Development of L-Lysine, L-leucyl-L-isoleucylglycyl- Conjugates for Targeted Delivery in Research Models

The structure of L-Lysine, L-leucyl-L-isoleucylglycyl- lends itself to the development of conjugates for the targeted delivery of therapeutic or imaging agents in research settings. The lysine residue is a key component in many cell-penetrating peptides (CPPs), which are short peptides capable of traversing cell membranes. ox.ac.ukacs.org The positive charge of lysine facilitates interaction with the negatively charged cell membrane, initiating uptake. While the specific sequence of this tetrapeptide has not been evaluated as a CPP, its lysine content suggests this as a potential avenue for investigation.

Furthermore, the primary amine of lysine and the N-terminus of the peptide provide reactive sites for conjugation to various molecules, such as small molecule drugs, nanoparticles, or imaging agents. nih.govnih.gov For instance, lysine dendron-mediated protein conjugation has been explored for nucleus-targeted delivery. researchgate.net

Table 2: Conceptual L-Lysine, L-leucyl-L-isoleucylglycyl- Conjugates for Targeted Delivery

| Conjugated Moiety | Targeting Strategy | Potential Research Application |

|---|---|---|

| Fluorescent Dye | Enhanced cellular uptake via potential CPP properties. | Live-cell imaging and tracking of intracellular pathways. |

| Photosensitizer | Targeted delivery to specific cell types expressing a receptor for the peptide. | Photodynamic therapy research in cell culture models. |

| Anticancer Drug | Conjugation to improve the solubility and cellular uptake of the drug. | Investigating novel drug delivery systems for cancer research. |

Exploration of L-Lysine, L-leucyl-L-isoleucylglycyl- as a Scaffold for Rational Drug Design (Conceptual)

Tetrapeptides and other small peptide structures can serve as valuable scaffolds in rational drug design. nih.gov They offer a three-dimensional framework upon which various functional groups can be displayed to interact with biological targets. The defined stereochemistry and conformational preferences of peptides allow for the systematic exploration of pharmacophore space.

L-Lysine, L-leucyl-L-isoleucylglycyl- presents a scaffold with distinct functional regions: a cationic site (lysine), two hydrophobic domains (leucine and isoleucine), and a flexible linker (glycine). This arrangement could be used to mimic protein secondary structures like β-turns, which are often involved in protein-protein interactions. nih.govrsc.org By modifying the side chains of the amino acids or by cyclizing the peptide, researchers could create a library of compounds with diverse spatial arrangements of these functional groups to target specific protein interfaces.

The design of such molecules can be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict their binding affinity and selectivity for a target protein. acs.org

Integration of L-Lysine, L-leucyl-L-isoleucylglycyl- into Peptide Libraries for High-Throughput Screening

Peptide libraries are powerful tools for the discovery of novel ligands for biological targets. creative-peptides.com These libraries can contain millions of different peptide sequences that can be screened in a high-throughput manner to identify "hits" with desired activities. The tetrapeptide L-Lysine, L-leucyl-L-isoleucylglycyl- could serve as a lead sequence for the generation of a focused peptide library.

By systematically substituting each amino acid with other natural or unnatural amino acids, a library of analogs can be created. For example, an alanine (B10760859) scan, where each residue is individually replaced by alanine, could reveal the importance of each amino acid for a hypothetical biological activity.

Table 3: Example of a Focused Library Based on L-Lysine, L-leucyl-L-isoleucylglycyl-

| Position 1 (Lys) | Position 2 (Leu) | Position 3 (Ile) | Position 4 (Gly) |

|---|---|---|---|

| Arginine | Valine | Valine | Alanine |

| Ornithine | Isoleucine | Leucine (B10760876) | Sarcosine |

| Histidine | Phenylalanine | Alanine | Beta-alanine |

High-throughput screening of such libraries can be performed using various techniques, including fluorescence-based assays in microtiter plates or on-bead screening methods. mdpi.combmglabtech.com The identification of active peptides from these screens can provide valuable starting points for the development of new therapeutic leads or research tools.

Unexplored Biological Systems and Pathways for L-Lysine, L-leucyl-L-isoleucylglycyl- Investigation

Given the fundamental roles of its constituent amino acids, L-Lysine, L-leucyl-L-isoleucylglycyl- could potentially interact with a variety of biological systems and pathways that have yet to be explored for this specific peptide.

Metabolic Pathways: Lysine, leucine, and isoleucine are all essential amino acids with their own intricate metabolic pathways. researchgate.net It is conceivable that this tetrapeptide, or fragments of it, could influence enzymes involved in amino acid metabolism.

Cellular Signaling: Peptides are known to act as signaling molecules. The combination of charged and hydrophobic residues in L-Lysine, L-leucyl-L-isoleucylglycyl- could enable it to interact with cell surface receptors or intracellular signaling proteins, thereby modulating cellular processes.

Protein-RNA Interactions: Lysine-rich regions in proteins are known to be involved in interactions with RNA. nih.gov This suggests that this tetrapeptide could potentially modulate the function of RNA-binding proteins or directly interact with RNA molecules.

Microbiome Research: The gut microbiome is a complex ecosystem where bacteria compete for nutrients, including amino acids. This tetrapeptide could potentially influence the growth or metabolism of specific bacterial species, a currently unexplored area.

Further research would be needed to investigate these hypothetical interactions and to determine if L-Lysine, L-leucyl-L-isoleucylglycyl- has any significant biological activity in these contexts.

Challenges and Opportunities in L-Lysine, L-leucyl-L-isoleucylglycyl- Research

The advancement of research on a novel peptide like L-Lysine, L-leucyl-L-isoleucylglycyl- faces several challenges that are common in the field of peptide science. nih.govnih.gov

Challenges:

Proteolytic Instability: Peptides are often susceptible to degradation by proteases in biological systems, which can limit their in vivo applications.

Synthesis and Purification: The chemical synthesis of peptides can be complex and costly, especially for modified or labeled versions. acs.org Purification to a high degree is also a significant challenge.

Bioavailability: Poor membrane permeability and rapid clearance can limit the bioavailability of peptides.

Lack of Known Targets: Without a known biological target, initial screening and characterization can be a resource-intensive process. tandfonline.com

Opportunities:

Chemical Modification: The challenges of instability and bioavailability can be addressed through chemical modifications such as cyclization, incorporation of unnatural amino acids, or PEGylation.

Advanced Screening Platforms: The development of ultra-high-throughput screening technologies allows for the rapid testing of large numbers of peptides against a wide range of targets. nih.gov

Computational Tools: In silico methods for predicting peptide structure, function, and binding partners can help to guide experimental research and reduce the time and cost of discovery.

Niche Applications: As a novel sequence, this tetrapeptide may possess unique properties that make it suitable for specific niche applications where existing molecules are inadequate.

The exploration of L-Lysine, L-leucyl-L-isoleucylglycyl- represents both a challenge due to the lack of existing data and an opportunity to uncover new scientific knowledge and potential applications.

Conclusion and Future Perspectives in L Lysine, L Leucyl L Isoleucylglycyl Research

Synthesis of Key Findings Regarding L-Lysine, L-leucyl-L-isoleucylglycyl-

L-Lysine, L-leucyl-L-isoleucylglycyl- is a tetrapeptide, a molecule composed of four amino acids linked by three peptide bonds. wikipedia.orgmsu.edu The specific sequence of these amino acids—Lysine (B10760008), Leucine (B10760876), Isoleucine, and Glycine (B1666218)—dictates its unique chemical properties and potential biological functions. Based on the characteristics of its components, several key findings can be inferred.

The presence of L-lysine, a basic and positively charged amino acid, suggests the peptide would be hydrophilic and could engage in electrostatic interactions with negatively charged molecules like nucleic acids or acidic residues in proteins. Leucine and isoleucine are both branched-chain amino acids (BCAAs) with non-polar, aliphatic side chains, contributing to the peptide's hydrophobic character. wikipedia.orgwikipedia.org This amphipathic nature, possessing both hydrophilic and hydrophobic regions, may allow it to interact with cell membranes or specific receptor pockets. Glycine, the simplest amino acid with only a hydrogen atom as its side chain, provides conformational flexibility to the peptide backbone. wikipedia.orgnih.gov This flexibility could be crucial for binding to biological targets. nih.gov

The combination of these amino acids suggests a peptide with a complex structural potential. The bulky hydrophobic side chains of leucine and isoleucine likely influence its secondary structure, while the flexible glycine residue could act as a hinge. The terminal lysine residue would provide a positive charge at physiological pH, influencing its solubility and interactions.

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Key Potential Contribution |

|---|---|---|---|

| L-Lysine | Lys, K | Basic, Positively Charged | Hydrophilicity, Receptor Binding, Electrostatic Interactions |

| L-Leucine | Leu, L | Non-polar, Aliphatic (BCAA) | Hydrophobicity, Protein Synthesis Regulation, Muscle Metabolism |

| L-Isoleucine | Ile, I | Non-polar, Aliphatic (BCAA) | Hydrophobicity, Immune Function, Glucose Metabolism |

Implications of Research on L-Lysine, L-leucyl-L-isoleucylglycyl- for Peptide Science

The study of a specific tetrapeptide like L-Lysine, L-leucyl-L-isoleucylglycyl- holds several implications for the broader field of peptide science. Tetrapeptides are known to be pharmacologically active, often targeting specific receptors involved in cell signaling. wikipedia.orgclinisciences.com Research into this particular sequence could uncover novel biological activities, contributing to the growing library of bioactive peptides.

Understanding how the unique combination of a basic amino acid, two BCAAs, and a flexible glycine residue influences the peptide's structure and function would provide valuable insights into peptide design. This knowledge is crucial for developing new therapeutic peptides with enhanced stability, specificity, and efficacy. itcompanies.netmarketsandmarkets.com The synthesis and purification of this tetrapeptide would also serve as a practical exercise for advancing peptide synthesis technologies, which are continuously evolving to become more efficient and sustainable. creative-peptides.comtandfonline.com

Furthermore, investigating the metabolic fate of this tetrapeptide in biological systems could shed light on how small peptides are absorbed, distributed, and degraded, which is fundamental for the development of peptide-based drugs and nutraceuticals. clinisciences.com The potential for this peptide to have roles in muscle metabolism (due to leucine and isoleucine) or immune modulation (a known role for some lysine-containing peptides like Tuftsin) makes it an interesting candidate for further study. wikipedia.orgresearchgate.netnih.gov

Future Avenues for Academic Exploration of L-Lysine, L-leucyl-L-isoleucylglycyl-

Given the lack of specific research, the future exploration of L-Lysine, L-leucyl-L-isoleucylglycyl- is rich with possibilities. A foundational step would be its chemical synthesis, likely using solid-phase peptide synthesis (SPPS) techniques, which have become standard in the field. masterorganicchemistry.com

Once synthesized, a number of research avenues could be pursued:

Biological Activity Screening: The peptide could be screened for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and receptor-binding properties. clinisciences.com Given the roles of its constituent BCAAs, its effect on muscle protein synthesis and glucose uptake would be a logical starting point. researchgate.netcreative-peptides.com

Computational Modeling: Molecular dynamics simulations could predict the peptide's behavior in biological systems, its potential binding partners, and the stability of its different conformations.

Metabolic Stability Studies: Investigating the peptide's susceptibility to enzymatic degradation in plasma and other biological fluids would be crucial for assessing its potential as a therapeutic agent.

Table 2: Potential Research Directions

| Research Area | Key Questions | Methodologies |

|---|---|---|

| Synthesis & Characterization | Can the peptide be efficiently synthesized and purified? What are its physicochemical properties? | Solid-Phase Peptide Synthesis (SPPS), HPLC, Mass Spectrometry |

| Structural Biology | What is its 3D conformation in solution? Does it adopt a stable secondary structure? | NMR Spectroscopy, Circular Dichroism, X-ray Crystallography |

| Functional Genomics | Does it interact with specific cellular receptors or enzymes? Does it modulate gene expression? | Cell-based Assays, Receptor Binding Studies, Transcriptomics |

| Metabolism & Pharmacokinetics | How is the peptide metabolized in the body? What is its half-life? | In vitro plasma stability assays, In vivo animal models |

Contribution of L-Lysine, L-leucyl-L-isoleucylglycyl- Research to Fundamental Biochemistry

Research into how this peptide interacts with biological membranes could provide insights into the mechanisms of peptide transport and cell signaling. The interplay between the positively charged lysine and the hydrophobic leucine and isoleucine residues is particularly relevant for understanding interactions with the phospholipid bilayer.

Furthermore, elucidating the biological role of this tetrapeptide, should one exist naturally, would add to the growing knowledge of endogenous peptides that regulate physiological processes. itcompanies.net Many such peptides have been discovered to have important roles as hormones, neurotransmitters, and immune modulators. wikipedia.org The investigation of novel peptides like L-Lysine, L-leucyl-L-isoleucylglycyl- is a critical step in mapping the complex network of molecular interactions that govern life.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying L-Lysine-containing peptides like L-leucyl-L-isoleucylglycyl-L-lysine in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for peptide quantification . Enzymatic assays (e.g., L-lysine oxidase-based sensors) are also employed for selective detection in complex matrices . For validation, paired t-tests and linear regression analysis are recommended to compare results across methods .

Q. How can researchers design controlled experiments to study the metabolic stability of L-Lysine-containing tripeptides in vitro?

- Experimental Design : Use simulated gastric/intestinal fluids to assess enzymatic degradation rates. Include negative controls (e.g., buffer-only) and measure peptide half-life via time-course sampling. Statistical power analysis should determine sample size to detect ≥20% degradation differences .

Q. What are the best practices for characterizing the structural integrity of L-Lysine-containing peptides post-synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) for backbone confirmation and circular dichroism (CD) for secondary structure analysis. Purity should be validated via reverse-phase HPLC with ≥95% threshold .

Advanced Research Questions

Q. How can structural modifications to L-leucyl-L-isoleucylglycyl-L-lysine enhance its resistance to proteolytic cleavage without compromising bioavailability?

- Advanced Strategy : Introduce non-natural amino acids (e.g., D-isomers) at cleavage-prone sites. Use molecular dynamics simulations to predict conformational stability and validate with in vitro protease assays (e.g., trypsin/chymotrypsin). Compare pharmacokinetic profiles in animal models .

Q. What mechanisms explain contradictory findings on L-Lysine-peptide efficacy across in vivo studies (e.g., growth promotion vs. no effect)?

- Data Contradiction Analysis : Evaluate confounding variables such as dietary lysine baseline levels, species-specific absorption kinetics, and peptide formulation (free vs. encapsulated). Meta-analyses using mixed-effects models can account for inter-study heterogeneity .

Q. How do L-Lysine-containing peptides modulate intracellular signaling pathways linked to protein synthesis or immune response?

- Mechanistic Approach : Perform phosphoproteomics or RNA-seq on treated cell lines (e.g., C2C12 myotubes or macrophages). Use pathway enrichment tools (e.g., KEGG, GO) and validate targets via siRNA knockdown or Western blot .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in L-Lysine-peptide studies with non-linear effects?

- Advanced Analysis : Apply Bayesian hierarchical models to accommodate small sample sizes or Hill equation fitting for sigmoidal responses. Report 95% credible intervals and posterior predictive checks .

Guidelines for Methodological Rigor

- Reproducibility : Follow Beilstein Journal of Organic Chemistry standards for experimental reporting, including full synthetic protocols in supplementary data and raw chromatograms .

- Data Presentation : Use heatmaps for multi-omics integration or dose-response curves with error bars representing SEM. Avoid overloading figures with redundant chemical structures .

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting sample size justification, randomization, and blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.